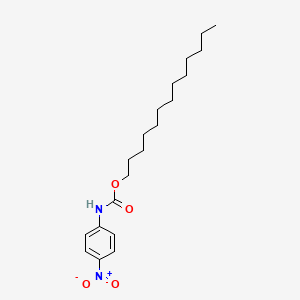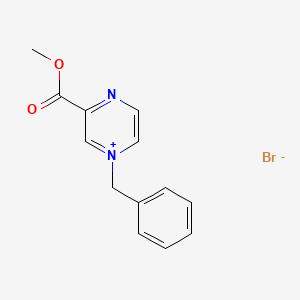
2-Chloro-6-fluoro-3-phenylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluoro-3-phenylquinoxaline: is a heterocyclic compound with the chemical formula C14H8ClFN2 It belongs to the quinoxaline family, which contains a bicyclic ring system composed of a benzene ring fused to a pyrazine ring
Chemical Formula: CHClFN
IUPAC Name: this compound
CAS Registry Number: 7065-92-1
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-6-fluoro-3-phenylquinoxaline. One common method involves the reaction of 2-chloroaniline with 2,3-dichloro-1,4-benzoquinone, followed by fluorination and cyclization. The reaction proceeds as follows:
2-Chloroaniline+2,3-dichloro-1,4-benzoquinone→this compound
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific details regarding industrial methods are proprietary and may not be widely available.
Análisis De Reacciones Químicas
Reactivity: 2-Chloro-6-fluoro-3-phenylquinoxaline can participate in various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the chloro and fluoro positions.
Arylation Reactions: It serves as an arylating agent in cross-coupling reactions, such as Suzuki–Miyaura coupling .
Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the use of organoboron reagents (e.g., arylboronic acids or boronate esters) and aryl halides (e.g., chloro- or fluoro-substituted compounds).
Major Products: The major product of Suzuki–Miyaura coupling involving this compound would be the arylated quinoxaline derivative.
Aplicaciones Científicas De Investigación
2-Chloro-6-fluoro-3-phenylquinoxaline finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Materials Science: It may serve as a building block for functional materials.
Biological Studies: Investigating its interactions with biological targets .
Mecanismo De Acción
The exact mechanism of action for 2-Chloro-6-fluoro-3-phenylquinoxaline depends on its specific application. It likely interacts with cellular targets, affecting biological processes or pathways.
Comparación Con Compuestos Similares
While 2-Chloro-6-fluoro-3-phenylquinoxaline is unique in its structure, other related compounds include:
Propiedades
Número CAS |
185379-49-1 |
|---|---|
Fórmula molecular |
C14H8ClFN2 |
Peso molecular |
258.68 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-3-phenylquinoxaline |
InChI |
InChI=1S/C14H8ClFN2/c15-14-13(9-4-2-1-3-5-9)17-12-8-10(16)6-7-11(12)18-14/h1-8H |
Clave InChI |
BPNQEPGHORFANE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)








